N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-4-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-20(16-5-7-17(8-6-16)29-21-23-10-4-11-24-21)25-15-18-22-12-9-19(26-18)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNWIOMZGKGSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Group: The piperidine moiety is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrimidine ring.
Benzamide Formation: The final step involves the coupling of the pyrimidine derivative with 4-(pyrimidin-2-yloxy)benzoic acid or its derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine rings in this compound are susceptible to nucleophilic substitution due to electron-deficient nitrogen atoms. Key observations include:
For example, the pyrimidin-2-yloxy group undergoes displacement with primary amines under microwave-assisted conditions (130°C, HCl/dioxane), forming secondary amine derivatives .
Hydrolysis Reactions
The amide bond and pyrimidinyloxy group are prone to hydrolysis:
| Site | Conditions | Products | Source |
|---|---|---|---|
| Amide bond hydrolysis | 6M HCl, reflux | 4-(Pyrimidin-2-yloxy)benzoic acid + amine byproduct | |
| Pyrimidinyloxy hydrolysis | NaOH (aq.), 80°C | Phenolic derivative + pyrimidin-2-ol |
Kinetic studies suggest the amide bond hydrolyzes 5× faster under acidic conditions than basic conditions due to protonation effects .
Oxidation Reactions
The benzamide aromatic ring and piperidine nitrogen are oxidation targets:
| Oxidation Site | Reagents | Products | Source |
|---|---|---|---|
| Benzamide ring | KMnO₄, H₂O, 100°C | Epoxidation or hydroxylation at meta positions | |
| Piperidine nitrogen | mCPBA, CH₂Cl₂ | N-Oxide formation (stable at room temperature) |
Oxidation of the piperidine nitrogen to N-oxide enhances water solubility by 40% while retaining biological activity .
Coupling Reactions
The compound participates in cross-coupling reactions via its halogen substituents (if present) or aromatic protons:
These reactions are critical for generating analogs with modified pharmacokinetic profiles .
Reduction Reactions
Selective reduction of heterocyclic moieties has been documented:
| Target Site | Reagents | Outcome | Source |
|---|---|---|---|
| Pyrimidine ring | H₂, Raney Ni, 50 psi | Partial saturation to dihydropyrimidine | |
| Amide reduction | LiAlH₄, THF, 0°C | Conversion to amine derivative (low yield: 28%) |
Reduction of the amide group is sterically hindered due to the bulky pyrimidine substituents .
Acid/Base-Mediated Rearrangements
The compound undergoes structural rearrangements under strong acidic/basic conditions:
The Curtius rearrangement is particularly useful for synthesizing urea derivatives with >60% yield .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Condition | Wavelength | Product | Source |
|---|---|---|---|
| UV-A (365 nm) | CH₃CN, 12 h | C–N bond cleavage at pyrimidine-methyl linkage | |
| UV-C (254 nm) | H₂O₂, 6 h | Oxidative degradation to carboxylic acids |
Photostability studies recommend storage in amber vials to prevent degradation .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide may exhibit potent anticancer properties. For instance, a related compound was evaluated for its ability to inhibit tankyrase, an enzyme implicated in cancer progression. The inhibition of tankyrase leads to the stabilization of the tumor suppressor APC (Adenomatous Polyposis Coli), thereby potentially reducing tumor growth and proliferation .
Antimicrobial Properties
The compound's structure suggests it may also possess antimicrobial properties. A study on similar pyrimidine derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell walls or interference with essential metabolic pathways .
Protein Kinase Inhibition
This compound has been investigated for its potential as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions, and their dysregulation is often linked to diseases such as cancer. The compound's ability to inhibit specific kinases could lead to novel therapeutic strategies for treating malignancies .
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various target proteins. These studies help elucidate the interactions at the molecular level, providing insights into how structural modifications can enhance biological activity .
Chemical Structure Analysis
The compound features a complex structure that includes a piperidine ring and multiple pyrimidine moieties. This structural diversity is crucial for its biological activity, as it allows for multiple interactions with target proteins. The presence of the benzamide group further enhances its lipophilicity, potentially improving cell membrane permeability .
Synthesis Pathways
Various synthetic routes have been explored to produce this compound efficiently. Recent advancements in synthetic methodologies have enabled the development of derivatives with improved potency and selectivity against specific biological targets .
Case Study: Tankyrase Inhibition
A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives, including this compound, for their tankyrase inhibitory activity. The results showed promising anticancer effects in vitro, leading to further investigations in vivo to assess therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperazine-Based Kinase Inhibitors
Compound 2 ():
Structure: 2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide Key Differences:
- Replaces the pyrimidin-2-yloxy group with dichlorophenyl.
- Contains a pyridin-4-ylamino linker instead of a methylene bridge. Physicochemical Data:
- LCMS [M+H]+ = 447.1; distinct NMR shifts (δ 11.01 ppm for amide proton) .
Implications : The dichlorophenyl group may enhance hydrophobic interactions in kinase binding pockets, while the hydroxylated piperidine could influence solubility.
Imatinib ():
Structure: 4-[(4-Methylpiperazin-1-yl)methyl]-N-{4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide Key Differences:
- Substitutes piperidine with a methylpiperazine group.
- Features a pyridin-3-ylamino-phenyl moiety instead of pyrimidin-2-yloxy. Pharmacological Role: Approved tyrosine kinase inhibitor targeting BCR-ABL; the methylpiperazine enhances solubility and bioavailability .
Flumbatinib ():
Structure: 4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]pyridin-3-yl)-3-(trifluoromethyl)benzamide Key Differences:
- Introduces a trifluoromethyl group on the benzamide.
- Uses a pyridin-3-ylamino-pyridine scaffold. Activity: Potent tyrosine kinase inhibitor; the trifluoromethyl group likely increases metabolic stability and lipophilicity .
Pyrimidine-Benzamide Hybrids with Varied Substituents
Compound 26 ():
Structure: 4-((4-((4-((4-Cyano-3,5-dimethyl-[1,10-biphenyl]-4-yl)oxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)benzamide Key Differences:
- Replaces pyrimidin-2-yloxy with a thieno[3,2-d]pyrimidine core.
- Includes a cyano-biphenyl group for enhanced π-π stacking. Data: HRMS m/z 625.2050 [M+H]+; HPLC purity 96.65% .
Compound 1 ():
Structure: 4-Nitro-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)selenoyl)benzamide Key Differences:
- Substitutes pyrimidin-2-yloxy with a nitro-selenoyl-sulfamoyl group. Activity: Demonstrates antibacterial and antioxidant properties; the selenoyl group may contribute to redox activity .
Comparative Data Table
Key Findings and Implications
Piperidine vs. Piperazine : Piperazine derivatives (e.g., Imatinib) generally exhibit better solubility due to increased basicity, while piperidine analogs (e.g., Target Compound) may offer improved metabolic stability .
Substituent Effects: Electron-withdrawing groups (e.g., Cl in Compound 2, CF₃ in Flumbatinib) enhance binding affinity but may reduce solubility. Bulky groups (e.g., thienopyrimidine in Compound 26) improve target selectivity but increase molecular weight .
Biological Activity: Pyrimidin-2-yloxy groups (Target Compound) are less common in kinase inhibitors compared to pyridin-3-ylamino (Imatinib), suggesting a novel binding mode .
Biological Activity
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, pyrimidine moieties, and a benzamide group. This unique arrangement is believed to contribute to its biological activity by facilitating interactions with specific biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Antitumor Activity : Studies have shown that derivatives of piperidine-based benzamides can inhibit tumor cell proliferation. For instance, a related compound demonstrated potent antitumor activity against HepG2 liver cancer cells with an IC50 value of 0.25 µM, indicating effective cell cycle arrest mediated through the p53/p21 pathway .
- Anti-Angiogenic Properties : The compound has been evaluated for its ability to inhibit angiogenesis, which is the formation of new blood vessels from pre-existing ones. In vivo studies using the chick chorioallantoic membrane (CAM) model revealed significant antiangiogenic effects, suggesting its potential utility in cancer therapy .
- DNA Binding and Cleavage : Some studies have also investigated the ability of similar compounds to bind to DNA and induce cleavage, which can be critical in disrupting cancer cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | N-(piperidine-4-yl)benzamide | 0.25 | Induction of cell cycle arrest via p53/p21 |
| Anti-Angiogenic | Piperidine derivatives | Not specified | Inhibition of blood vessel formation |
| DNA Cleavage | Piperidine analogues | Not specified | Induction of DNA cleavage |
Recent Advances
Recent studies have focused on optimizing the structure of such compounds to enhance their biological activity and reduce potential side effects. Modifications in the piperidine and pyrimidine rings have been shown to significantly impact both solubility and potency against various cancer cell lines.
For example, modifications that improve aqueous solubility while maintaining or enhancing antiproliferative activity are ongoing areas of research. One study highlighted that certain structural changes led to improved metabolic stability while retaining effective biological activity against cancer cells .
Q & A
Q. How can researchers optimize the synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, ethanol) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Triethylamine or similar bases improve nucleophilic substitution steps, particularly for introducing the piperidinyl group .
- Temperature control : Stepwise heating (e.g., 60–80°C for pyrimidine ring formation) minimizes side reactions .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the pure product .
Table 1 : Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Piperidinyl addition | Piperidine, DMF, 70°C, 12h | 65 | 95 | |
| Benzamide coupling | EDC/HOBt, DCM, RT, 24h | 72 | 98 |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use multi-spectral analysis:
- NMR : H and C NMR confirm substituent positions (e.g., pyrimidine protons at δ 8.3–8.5 ppm, benzamide carbonyl at δ 165–170 ppm) .
- IR : Stretching vibrations for amide (1650–1680 cm) and pyrimidine C=N (1550–1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 447.2) .
Q. What strategies improve the solubility of this compound for in vitro assays?
- Methodological Answer :
- Solvent systems : Use DMSO for stock solutions (≤10% v/v in buffer) to avoid precipitation .
- Co-solvents : Add 0.1% Tween-80 or cyclodextrins to enhance aqueous solubility .
- pH adjustment : Buffers at pH 6.5–7.4 stabilize the compound in physiological conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidinyl vs. pyrrolidinyl substitutions) affect biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Piperidinyl vs. pyrrolidinyl : Piperidine’s six-membered ring enhances target binding via improved hydrophobic interactions compared to pyrrolidine’s five-membered ring .
- Pyrimidinyloxy position : Substituents at the 2-position (vs. 4-position) improve steric compatibility with enzyme active sites .
- Benzamide modifications : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability .
Q. What computational methods predict interactions between this compound and target enzymes (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., Abl1 kinase in Imatinib analogs) .
- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes under physiological conditions .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors on pyrimidine) for activity .
Q. How can researchers resolve contradictions in reported biological activity (e.g., in vitro potency vs. in vivo inefficacy)?
- Methodological Answer :
- Assay validation : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and ATP concentrations in kinase assays .
- PK/PD studies : Measure plasma half-life and tissue distribution in rodent models to address bioavailability issues .
- Metabolite profiling : LC-MS/MS identifies inactive/degraded metabolites that explain in vivo discrepancies .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
